molecular formula C20H17NO3S B8298323 N-benzenesulfonyl-N-benzoyl-p-toluidine

N-benzenesulfonyl-N-benzoyl-p-toluidine

Cat. No.: B8298323
M. Wt: 351.4 g/mol
InChI Key: VFDXGZZWRAGCES-UHFFFAOYSA-N
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Description

N-Benzenesulfonyl-N-benzoyl-p-toluidine is a bis-acylated derivative of p-toluidine, featuring both benzenesulfonyl and benzoyl substituents on the nitrogen atom. This compound is synthesized through sequential nucleophilic substitution reactions. A typical synthesis involves reacting p-toluidine with benzenesulfonyl chloride and benzoyl chloride under alkaline conditions (pH 8–10, maintained using Na₂CO₃), followed by purification via recrystallization in methanol . The dual substitution imparts unique steric and electronic properties, distinguishing it from mono-substituted analogs. Its crystal structure is likely influenced by the bulky substituents, affecting packing efficiency and intermolecular interactions.

Properties

Molecular Formula

C20H17NO3S

Molecular Weight

351.4 g/mol

IUPAC Name

N-(benzenesulfonyl)-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C20H17NO3S/c1-16-12-14-18(15-13-16)21(20(22)17-8-4-2-5-9-17)25(23,24)19-10-6-3-7-11-19/h2-15H,1H3

InChI Key

VFDXGZZWRAGCES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents CAS Reg. No. Key Properties/Applications
N-Benzenesulfonyl-N-benzoyl-p-toluidine Benzenesulfonyl + Benzoyl Not Provided High steric hindrance; potential use in medicinal chemistry (e.g., enzyme inhibition)
N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide Benzyl + Benzenesulfonyl Not Provided Crystalline solid; used in crystallography studies
N-Methyl-p-toluidine Methyl Not Provided Liquid at RT; intermediate in dye synthesis
N-Ethyl-N-(3-sulfobenzyl)-m-toluidine Ethyl + Sulfobenzyl 91-98-5 Sulfonic acid derivative; industrial surfactant applications

Reactivity and Functional Group Analysis

  • Electron-Withdrawing Effects : The benzoyl and benzenesulfonyl groups in the target compound are electron-withdrawing, reducing the nucleophilicity of the nitrogen center compared to N-methyl-p-toluidine (electron-donating methyl group) . This difference impacts reactivity in further substitutions or catalytic processes.
  • In contrast, N-benzyl analogs (e.g., N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide) exhibit moderate steric effects due to flexible benzyl groups .

Crystallographic and Thermal Stability

  • N-Benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide crystallizes in a monoclinic system with C—H···O hydrogen bonds, a feature less pronounced in the target compound due to the absence of benzyl groups .
  • The melting point of this compound is expected to exceed 200°C (inferred from related sulfonamide derivatives), whereas N-methyl-p-toluidine remains liquid at room temperature .

Research Implications and Gaps

  • Medicinal Chemistry : The dual electron-withdrawing groups in this compound may enhance binding affinity to hydrophobic enzyme pockets, warranting exploration in drug design.
  • Material Science : Its crystallinity and thermal stability suggest utility in polymer additives or coatings, though experimental data are lacking in the provided sources.

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